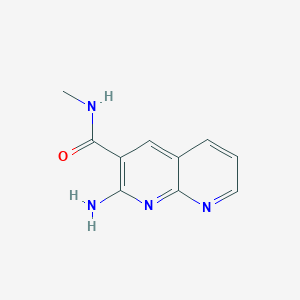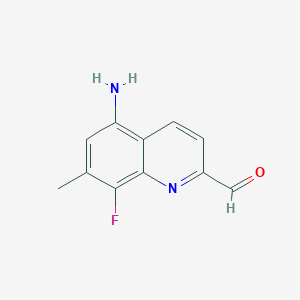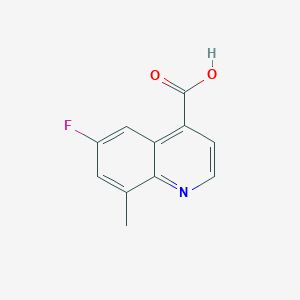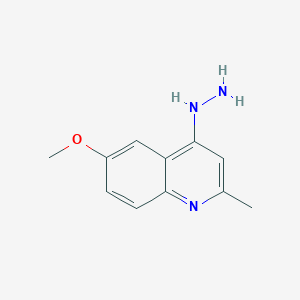
Ethyl 1-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-1H-indole-3-carboxylate: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Heterocyclization: This method involves the use of palladium catalysts to facilitate the intramolecular oxidative coupling of anilines, leading to the formation of indole derivatives.
Microwave-Assisted Synthesis: This approach uses microwave irradiation to accelerate the reaction between 2-iodoaniline and ethyl acetoacetate sodium salt in the presence of copper iodide, resulting in the formation of ethyl 1-methyl-1H-indole-3-carboxylate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Applications De Recherche Scientifique
Ethyl 1-methyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
Ethyl 1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but with a different substitution pattern, leading to distinct biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: A product of Fischer indole synthesis with unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
I
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
ethyl 1-methylindole-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-8-13(2)11-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 |
Clé InChI |
IBJWUHMVFHWYQO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)



![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)

![1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one](/img/structure/B11898928.png)
![4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11898936.png)





